molecular formula C22H16BrNO4 B3510017 N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B3510017
M. Wt: 438.3 g/mol
InChI Key: UQSDLPHLFWUCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzamide moiety linked to a 2,3-dihydro-1,4-benzodioxin ring system, which is further substituted with a 2-bromobenzoyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the 2-bromobenzoyl group is usually carried out via a Friedel-Crafts acylation reaction, using 2-bromobenzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the benzamide moiety to the substituted benzodioxin ring, which can be accomplished through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the benzodioxin ring system can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
  • N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
  • N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Uniqueness

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide stands out due to the presence of the bromine atom, which imparts unique reactivity and binding properties compared to its analogs The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets

Properties

IUPAC Name

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4/c23-17-9-5-4-8-15(17)21(25)16-12-19-20(28-11-10-27-19)13-18(16)24-22(26)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSDLPHLFWUCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

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